An In-Depth Technical Guide to (5-Amino-6-ethoxypyridin-3-yl)boronic acid (CAS Number 1309982-25-9)
An In-Depth Technical Guide to (5-Amino-6-ethoxypyridin-3-yl)boronic acid (CAS Number 1309982-25-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (5-Amino-6-ethoxypyridin-3-yl)boronic acid, a valuable heterocyclic building block in modern synthetic and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical, field-proven insights into its synthesis, reactivity, and applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction and Molecular Overview
(5-Amino-6-ethoxypyridin-3-yl)boronic acid is a substituted aminopyridine boronic acid. Its structure integrates several key features that make it a versatile reagent:
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Pyridine Core: A foundational heterocyclic motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.
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Boronic Acid Moiety: A functional group renowned for its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1] Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups.
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Amino Group: A key nucleophilic center and a site for further functionalization, influencing the electronic properties of the pyridine ring.
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Ethoxy Group: An electron-donating group that modulates the reactivity and physicochemical properties, such as solubility, of the molecule.
The strategic placement of these functional groups makes this compound a desirable intermediate for constructing complex molecular architectures, particularly in the discovery of novel kinase inhibitors and other therapeutic agents.
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value/Description | Source |
| CAS Number | 1309982-25-9 | [2] |
| Molecular Formula | C₇H₁₁BN₂O₃ | [2] |
| Molecular Weight | 181.99 g/mol | [2] |
| Appearance | Typically a white to off-white solid. | Inferred |
| Solubility | Expected to have some solubility in polar organic solvents like DMF, DMSO, and alcohols. | Inferred |
| Stability | Like many boronic acids, it is relatively stable to air and moisture but may be sensitive to strong oxidizing agents and harsh acidic or basic conditions.[3] | [3] |
Synthesis of (5-Amino-6-ethoxypyridin-3-yl)boronic acid
The logical precursor for this synthesis is 5-Bromo-2-ethoxypyridin-3-amine . The overall synthetic strategy is depicted below.
Caption: Proposed synthetic pathway for (5-Amino-6-ethoxypyridin-3-yl)boronic acid.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative procedure based on analogous transformations for preparing aminopyridine boronic acids.[4] Researchers should perform small-scale trials to optimize conditions.
Materials:
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5-Bromo-2-ethoxypyridin-3-amine
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Triisopropyl borate (B(O-iPr)₃)
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Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
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Sodium hydroxide (NaOH), aqueous solution
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Bromo-2-ethoxypyridin-3-amine (1.0 equivalent).
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Dissolution: Add anhydrous THF under a nitrogen atmosphere to dissolve the starting material.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions.
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Lithiation: Slowly add n-Butyllithium (approx. 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.
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Borylation: To the reaction mixture, add triisopropyl borate (approx. 1.5 equivalents) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature overnight.
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Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous HCl (e.g., 1 M). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
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Workup:
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Adjust the pH of the aqueous layer to be neutral or slightly basic (pH ~7-8) with an aqueous NaOH solution.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure (5-Amino-6-ethoxypyridin-3-yl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of (5-Amino-6-ethoxypyridin-3-yl)boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for coupling (5-Amino-6-ethoxypyridin-3-yl)boronic acid with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
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(5-Amino-6-ethoxypyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)
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Aryl/Heteroaryl Halide (e.g., bromide or chloride) (1.0 equivalent)
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Palladium Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
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Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (if not using a pre-formed catalyst complex)
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
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Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)
Procedure:
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Reaction Setup: To a Schlenk flask or microwave vial, add the aryl halide, (5-Amino-6-ethoxypyridin-3-yl)boronic acid, palladium catalyst, ligand (if needed), and base.
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
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Solvent Addition: Add the degassed solvent system via syringe.
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Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often significantly reduce reaction times.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Workup:
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Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
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Filter the mixture through a pad of Celite to remove the palladium catalyst.
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Wash the filtrate with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices
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Catalyst and Ligand: For electron-rich aminopyridines and potentially challenging aryl chlorides, more active catalyst systems are often required. Buchwald's biarylphosphine ligands (like SPhos or XPhos) are often superior to traditional ligands like triphenylphosphine (PPh₃) because they promote both the oxidative addition and reductive elimination steps.[5]
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Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃, as they more readily form the active boronate species needed for transmetalation. The solubility of the base in the chosen solvent system also plays a role.
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Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent dissolves the reactants. Anhydrous conditions can also be employed with certain base and catalyst combinations.
Safety, Handling, and Storage
As a professional in a research environment, adherence to strict safety protocols is paramount.
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Personal Protective Equipment (PPE): Always handle (5-Amino-6-ethoxypyridin-3-yl)boronic acid in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use non-sparking tools and prevent the formation of dust and aerosols.
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Storage: Boronic acids can be hygroscopic and may degrade over time, especially if exposed to moisture and heat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). For long-term storage, refrigeration (-20 °C) is recommended.[2]
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Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
(5-Amino-6-ethoxypyridin-3-yl)boronic acid stands out as a highly functionalized and versatile building block for organic synthesis. Its utility, primarily demonstrated through the Suzuki-Miyaura cross-coupling, allows for the efficient construction of complex bi- and heteroaryl systems that are central to many drug discovery programs. Understanding the principles behind its synthesis and reactivity enables researchers to effectively incorporate this valuable reagent into their synthetic strategies, accelerating the development of novel molecules with significant therapeutic potential. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.
References
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
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Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025). ACS Omega. Retrieved from [Link]
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Buchwald, S. L., & Martin, R. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(36), 11986–11987. Retrieved from [Link]
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Silva, M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]

